Poloxalene

Catalog No.
S1519347
CAS No.
9003-11-6
M.F
C5H10O2
M. Wt
162.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poloxalene

CAS Number

9003-11-6

Product Name

Poloxalene

IUPAC Name

2-methyloxirane;oxirane

Molecular Formula

C5H10O2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2

InChI Key

RVGRUAULSDPKGF-UHFFFAOYSA-N

SMILES

CC1CO1.C1CO1

Canonical SMILES

CCCOC(C)COCCO

Drug Delivery and Formulation:

  • Poloxalene can improve the solubility and bioavailability of poorly water-soluble drugs by forming micelles, which are microscopic spheres that can encapsulate hydrophobic drugs []. This allows for better absorption and distribution of the drug within the body.
  • It can also act as a stabilizer in topical formulations, preventing separation of ingredients and ensuring consistent product properties [].

Cell Culture and Biotechnology:

  • Poloxalene is used in cell culture media to prevent cell attachment and aggregation, allowing for the growth of cells in suspension []. This is crucial for studying various cellular processes and applications in cell therapy.
  • It can also be used to extract proteins and other biomolecules from cells, aiding in their purification and analysis [].

Toxicology and Safety Studies:

  • Poloxalene can be used as a vehicle or carrier for test compounds in toxicology studies, as it is generally considered non-toxic and well-tolerated []. This allows researchers to administer test compounds without introducing additional confounding factors.
  • It can also be used to mitigate the toxicity of certain substances, potentially protecting cells or organisms during experiments [].

Other Scientific Applications:

  • Poloxalene finds use in various other scientific research areas, such as:
    • Chromatography: separating and analyzing mixtures of compounds [].
    • Immunology: studying immune system function and interactions [].
    • Nanotechnology: stabilizing nanoparticles for targeted drug delivery [].

Physical Description

Liquid

Color/Form

Liquid

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 1235 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 893 of 1235 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 342 of 1235 companies with hazard statement code(s):;
H226 (16.96%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (28.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (45.61%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Mechanical cleansing of a wound with a sponge soaked in a surfactant has prevented the development of experimental wound infection. The surfactant utilized for wound cleansing is Pluronic F-68 (poloxalene; I), a member of a family of block copolymers called Pluronic polyls. Long term toxicity studies and clinical trials suggest that this surfactant is safe for human use. I is a nonionic detergent that does not have any intrinsic antibacterial activity. Although mechanical cleansing with saline-soaked sponges effectively removes bacteria, it damages the wound and impairs its resistance to infection. The severity of the damage to the skin exerted by the sponge can be correlated with its porosity. Sponges with a low porosity are abrasive and exert more damage to skin than do sponges with a higher porosity. The addition of I to even the most abrasive sponges ensures that the bacterial removal efficiency of the sponge scrub is maintained, while tissue trauma is minimized. This dual effect of the surfactant results in a dramatic reduction in the infection rate of contaminated wounds.
(VET): Prevention of bloat in cattle.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

9003-11-6
106392-12-5

Drug Warnings

A randomized, double blind, placebo controlled, dose escalation study of the toxicity and pharmacokinetics of poloxamer 188 (RheothRx) was conducted in 36 healthy male subjects (ages 19-35 yr) who received iv injections of 10-90 mg/kg/hr poloxamer or placebo. ... The most common adverse effects were pain, injection site abnormality, and nausea. Eight subjects discontinued treatment with poloxamer due to adverse events.

Use Classification

EPA Safer Chemical Functional Use Classes -> Defoamers;Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Cosmetics -> Emulsifying; Surfactant

Methods of Manufacturing

Preparation: Lundsted, US 2674619 (1954 to Wyandotte Chem)

General Manufacturing Information

Oxirane, 2-methyl-, polymer with oxirane: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Analyte: poloxalene; matrix: chemical identification; procedure: visual reaction (blue color) with ammonium thiocyanate, cobalt nitrate and ethylene chloride
Analyte: poloxalene; matrix: chemical purity; procedure: ultraviolet absorption spectrophotometry with detection at 630 nm and comparison to standards

Dates

Modify: 2023-08-15
Lippke H, Vetter RL, Jacobson NL: Poloxalene for bloat prevention in lambs. J Anim Sci. 1969 Jun;28(6):819-21. [PMID:5356687]
Foote LE, Girouard RE Jr, Johnston JE, Rainey J, Brown PB, Willis WH: Poloxalene for prevention of legume bloat. J Dairy Sci. 1968 Apr;51(4):584-90. [PMID:5689910]
Bartley EE, Stiles DA, Meyer RM, Scheidy SF, Clark JG, Boren FW: Poloxalene for treatment of cattle with alfalfa bloat. J Am Vet Med Assoc. 1967 Aug 1;151(3):339-43. [PMID:6068181]
Rodgers JB, Kyriakides EC, Bochenek WJ: Effect of surfactant poloxalene 2930 on food intake, lipid absorption, and serum cholesterol in rats. Exp Mol Pathol. 1984 Apr;40(2):214-22. [PMID:6705892]
Bartley EE, Barr GW, Mickelsen R: Bloat in cattle. XVII. Wheat pasture bloat and its prevention with poloxalene. J Anim Sci. 1975 Sep;41(3):752-9. [PMID:1158808]
Stiles DA, Bartley EE, Erhart AB, Meyer RM, Boren FW: Bloat in cattle. 13. Efficacy of molasses-salt blocks containing poloxalene in control of alfalfa bloat. J Dairy Sci. 1967 Sep;50(9):1437-43. [PMID:6064143]
Kapuscinska B, Bochenek WJ, Peng SK, Rodgers JB: Poloxalene 2930, a hydrophobic surfactant that prevents atherosclerosis, alters composition of rabbit lipoproteins. Atherosclerosis. 1985 Nov;57(2-3):149-58. [PMID:3866581]
Bezeau LM, Clark RD, Gray RJ: Poloxalene as an anti-bloat compound and its effect on milk yield and composition. Can J Comp Med Vet Sci. 1967 Dec;31(12):352-3. [PMID:4229936]
Bochenek WJ, Kapuscinska B, Slowinska R, Rodgers JB: Alterations of secretory pattern of intestinal lipoproteins by the benzoyl ester derivative of poloxalene surfactant (BEP). Atherosclerosis. 1987 Apr;64(2-3):167-72. [PMID:3606714]
Essig HW, Shawver CB: Methods of administration of poloxalene for control of bloat in beef cattle grazing ladino clover. J Anim Sci. 1968 Nov;27(6):1669-73. [PMID:5754402]
Guan Y, Huang J, Zuo L, Xu J, Si L, Qiu J, Li G: Effect of pluronic P123 and F127 block copolymer on P-glycoprotein transport and CYP3A metabolism. Arch Pharm Res. 2011 Oct;34(10):1719-28. doi: 10.1007/s12272-011-1016-0. Epub 2011 Nov 12. [PMID:22076772]
Xia XJ, Tao ZH, Ren Y, Wang RY, Liu YL: [Preparation and in vitro study of buagafuran solid dispersions]. Yao Xue Xue Bao. 2008 May;43(5):548-52. [PMID:18717346]
Grau U: Chemical stability of insulin in a delivery system environment. Diabetologia. 1985 Jul;28(7):458-63. [PMID:3899829]
Dumortier G, El Kateb N, Sahli M, Kedjar S, Boulliat A, Chaumeil JC: Development of a thermogelling ophthalmic formulation of cysteine. Drug Dev Ind Pharm. 2006 Jan;32(1):63-72. [PMID:16455605]
Zhang S, Li N, Zheng L, Li X, Gao Y, Yu L: Aggregation behavior of pluronic triblock copolymer in 1-butyl-3-methylimidazolium type ionic liquids. J Phys Chem B. 2008 Aug 21;112(33):10228-33. doi: 10.1021/jp8035132. Epub 2008 Jul 26. [PMID:18661925]
Cunha-Filho MS, Alvarez-Lorenzo C, Martinez-Pacheco R, Landin M: Temperature-sensitive gels for intratumoral delivery of beta-lapachone: effect of cyclodextrins and ethanol. ScientificWorldJournal. 2012;2012:126723. doi: 10.1100/2012/126723. Epub 2012 Apr 24. [PMID:22629119]
Zhang X, Liu C, Yuan Y, Zhang S, Shan X, Sheng Y, Xu F: Key parameters affecting the initial leaky effect of hemoglobin-loaded nanoparticles as blood substitutes. J Mater Sci Mater Med. 2008 Jun;19(6):2463-70. doi: 10.1007/s10856-007-3358-1. Epub 2008 Jan 25. [PMID:18219559]
Qi H, Li L, Huang C, Li W, Wu C: Optimization and physicochemical characterization of thermosensitive poloxamer gel containing puerarin for ophthalmic use. Chem Pharm Bull (Tokyo). 2006 Nov;54(11):1500-7. [PMID:17077546]
Nambam JS, Philip J: Thermogelling properties of triblock copolymers in the presence of hydrophilic Fe3O4 nanoparticles and surfactants. Langmuir. 2012 Aug 21;28(33):12044-53. doi: 10.1021/la302310y. Epub 2012 Aug 9. [PMID:22845748]
El-Houssieny BM, Hamouda HM: Formulation and evaluation of clotrimazole from pluronic F127 gels. Drug Discov Ther. 2010 Feb;4(1):33-43. [PMID:22491150]
Yamaoka T, Takahashi Y, Fujisato T, Lee CW, Tsuji T, Ohta T, Murakami A, Kimura Y: Novel adhesion prevention membrane based on a bioresorbable copoly(ester-ether) comprised of poly-L-lactide and Pluronic: in vitro and in vivo evaluations. J Biomed Mater Res. 2001 Mar 15;54(4):470-9. [PMID:11426591]
Zhao L, Du J, Duan Y, Zang Y, Zhang H, Yang C, Cao F, Zhai G: Curcumin loaded mixed micelles composed of Pluronic P123 and F68: preparation, optimization and in vitro characterization. Colloids Surf B Biointerfaces. 2012 Sep 1;97:101-8. doi: 10.1016/j.colsurfb.2012.04.017. Epub 2012 Apr 24. [PMID:22609589]

Explore Compound Types